molecular formula C13H24N2O2 B15074312 N-((1S,2R)-1-((R)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide

N-((1S,2R)-1-((R)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide

Cat. No.: B15074312
M. Wt: 240.34 g/mol
InChI Key: VIELCQAGMRHSBL-USWWRNFRSA-N
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Description

N-((1S,2R)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxazoline ring, an isopropyl group, and an acetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S,2R)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazoline ring, introduction of the isopropyl group, and the final acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-((1S,2R)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1S,2R)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1S,2R)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamides and oxazoline derivatives, such as:

  • N-[(1S,2R)-2-phenylcyclopropyl]acetamide
  • Tertiary butyl esters

Uniqueness

What sets N-((1S,2R)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

N-[(1S,2R)-2-methyl-1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]butyl]acetamide

InChI

InChI=1S/C13H24N2O2/c1-6-9(4)12(14-10(5)16)13-15-11(7-17-13)8(2)3/h8-9,11-12H,6-7H2,1-5H3,(H,14,16)/t9-,11+,12+/m1/s1

InChI Key

VIELCQAGMRHSBL-USWWRNFRSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C1=N[C@@H](CO1)C(C)C)NC(=O)C

Canonical SMILES

CCC(C)C(C1=NC(CO1)C(C)C)NC(=O)C

Origin of Product

United States

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